molecular formula C13H9N3S2 B183627 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine CAS No. 93299-88-8

1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine

Cat. No.: B183627
CAS No.: 93299-88-8
M. Wt: 271.4 g/mol
InChI Key: MKKPWOKLXHRYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit various biological activities, including antiviral, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is not fully understood. However, it has been proposed that the compound exerts its antiviral activity by inhibiting viral replication. It has also been suggested that the compound acts by inhibiting the activity of certain enzymes involved in the fungal cell wall synthesis. The anticancer activity of this compound is believed to be mediated by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including reverse transcriptase and protease. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, this compound has been shown to modulate the expression of various genes and proteins involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine in lab experiments include its broad-spectrum activity against various viruses, fungi, and cancer cell lines. It also has a relatively simple synthesis method and can be obtained in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent in animal models and clinical trials. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine involves the condensation of 2-aminothiophenol with 2-cyano-3-(2-thienyl)acrylonitrile in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to give the final product. This method has been reported to yield the compound in good to excellent yields.

Scientific Research Applications

1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antiviral activity against various viruses, including hepatitis C virus, dengue virus, and chikungunya virus. It has also been found to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound has shown promising anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer.

Properties

93299-88-8

Molecular Formula

C13H9N3S2

Molecular Weight

271.4 g/mol

IUPAC Name

1-thiophen-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine

InChI

InChI=1S/C13H9N3S2/c1-2-5-10-9(4-1)16-12(8-18-10)14-15-13(16)11-6-3-7-17-11/h1-7H,8H2

InChI Key

MKKPWOKLXHRYLV-UHFFFAOYSA-N

SMILES

C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=CS4

Canonical SMILES

C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=CS4

Origin of Product

United States

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